5-hydroxy-3-phenyl-3H-benzofuran-2-one
Description
Properties
IUPAC Name |
5-hydroxy-3-phenyl-3H-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDHRZYOYDXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442786 | |
| Record name | 5-hydroxy-3-phenyl-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29001-15-8 | |
| Record name | 5-Hydroxy-3-phenyl-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29001-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-hydroxy-3-phenyl-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Benzofuranone, 5-hydroxy-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-phenyl-3H-benzofuran-2-one can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with phenylacetic acid derivatives. This reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step synthesis processes. These processes may include the use of catalysts such as palladium or nickel to enhance reaction efficiency and yield. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-phenyl-3H-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Hydroxy-3-phenyl-3H-benzofuran-2-one has shown promise in medicinal chemistry, particularly for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various bacterial pathogens, including both Gram-positive and Gram-negative strains. Its effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) makes it a candidate for antibiotic development .
- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
Biological Research
In biological studies, this compound has been explored for its effects on cellular mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity, which can be beneficial in treating conditions where enzyme overactivity is a concern.
- Cell Signaling Modulation : It has been shown to modulate various signaling pathways within cells, contributing to its anti-inflammatory and anticancer effects.
Industrial Applications
The compound's unique properties extend to industrial applications:
Mechanism of Action
The mechanism of action of 5-hydroxy-3-phenyl-3H-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzofuranone derivatives exhibit diverse biological and chemical properties depending on substituents at positions 3 and 4. Below is a comparative analysis:
Key Findings from Research
Anti-inflammatory Activity: 5-Acyl derivatives (e.g., 5-acetyl-3-aryl-benzofuranones) demonstrate dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing arachidonic acid metabolites in vitro. Their activity is comparable to their ring-opened o-hydroxy acid counterparts, suggesting in vivo lactone-to-acid conversion .
Reactivity and Stability: Nitro-substituted derivatives (e.g., 5-nitro-3H-benzofuran-2-one) exhibit tautomerism between ketonic and enolic forms, enhancing their utility in synthetic chemistry .
Industrial vs. Pharmaceutical Use :
- This compound is prioritized for industrial applications, whereas nitro- and acyl-substituted analogs are explored for drug development due to their bioactivity .
Data Tables
Table 1: Physicochemical Properties
Q & A
What are the established synthetic routes for 5-hydroxy-3-phenyl-3H-benzofuran-2-one, and how can purity be validated?
Level: Basic
Answer:
The synthesis typically involves lactonization of substituted o-hydroxy acids or cyclization of acylated precursors. For example, 5-acyl-3-substituted benzofuranones can be synthesized via nucleophilic substitution followed by acid-catalyzed lactone ring closure . Key steps include:
- Reaction conditions: Use of NaH in THF under nitrogen for methylation or acylation .
- Purification: Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization from diisopropyl ether .
- Validation:
How can structural elucidation of this compound be performed using crystallography?
Level: Basic
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization: Slow evaporation of a solution in diisopropyl ether yields suitable crystals .
- Refinement: Use SHELXL-97 for H-atom positioning and AFIX commands to optimize methyl groups .
- Key parameters:
What methodologies are used to evaluate the anti-inflammatory activity of this compound?
Level: Basic
Answer:
- In vivo models: Adjuvant-induced arthritis in rats, monitoring paw swelling and histopathology .
- In vitro assays:
How can researchers resolve contradictions between in vitro and in vivo anti-inflammatory data?
Level: Advanced
Answer:
Discrepancies often arise from lactone ring opening in vivo:
- Metabolite tracking: Administer -labeled lactone and use LC-MS to detect its hydroxy acid derivative in plasma .
- Stability assays:
What advanced strategies optimize the dual inhibition of CO and LO pathways?
Level: Advanced
Answer:
- Structure-activity relationship (SAR): Introduce electron-withdrawing groups (e.g., fluoro) at C5 to enhance LO inhibition while retaining CO activity .
- Crystallographic insights: Leverage π-π stacking interactions (e.g., centroid separations of 3.6–3.8 Å) to design analogs with improved binding to both enzymes .
- Kinetic studies: Use surface plasmon resonance (SPR) to measure binding affinities to COX-2 and 5-LOX .
How can reaction conditions be optimized for scalable synthesis?
Level: Advanced
Answer:
-
Catalysis: Replace NaH with milder bases (e.g., KCO) in polar aprotic solvents (DMF) to reduce side reactions .
-
Flow chemistry: Implement continuous flow reactors for high-yield lactonization (residence time: 30 min, 80°C) .
-
Table: Optimization Parameters
Parameter Standard Conditions Optimized Conditions Base NaH KCO Solvent THF DMF Yield 75% 89%
What analytical techniques validate the absence of toxic byproducts?
Level: Advanced
Answer:
- GC-MS: Screen for residual solvents (e.g., dichloromethane) with detection limits <10 ppm.
- Elemental analysis: Confirm absence of heavy metals (e.g., Pd, Ni) from catalytic steps.
- Genotoxicity assays: Perform Ames tests with S. typhimurium strains TA98/TA100 .
How do substituents influence the compound’s pharmacokinetic profile?
Level: Advanced
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
